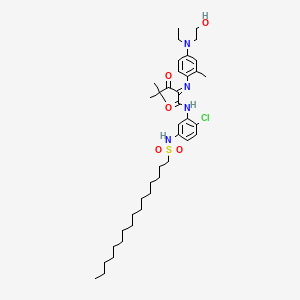
Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the imine group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or in drug delivery systems.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different proteins, enzymes, or receptors, potentially modulating their activity. This can lead to changes in cellular processes, making it useful for therapeutic or research purposes.
Comparación Con Compuestos Similares
Similar Compounds
Pentanamide derivatives: Compounds with similar core structures but different substituents.
Sulfonyl amides: Compounds containing the sulfonyl amide functional group.
Imines: Compounds with the imine functional group.
Uniqueness
Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Propiedades
Número CAS |
66037-08-9 |
|---|---|
Fórmula molecular |
C40H63ClN4O5S |
Peso molecular |
747.5 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-2-[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C40H63ClN4O5S/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-28-51(49,50)44-32-22-24-34(41)36(30-32)43-39(48)37(38(47)40(4,5)6)42-35-25-23-33(29-31(35)3)45(8-2)26-27-46/h22-25,29-30,44,46H,7-21,26-28H2,1-6H3,(H,43,48) |
Clave InChI |
XBWGLHVUPICTPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(=NC2=C(C=C(C=C2)N(CC)CCO)C)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


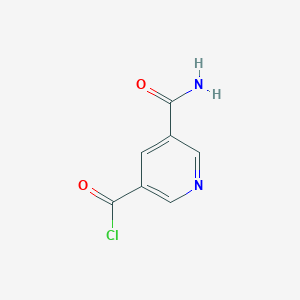
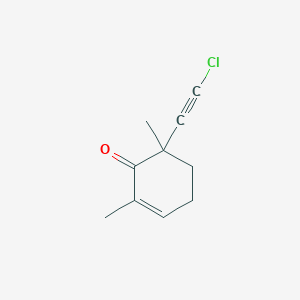
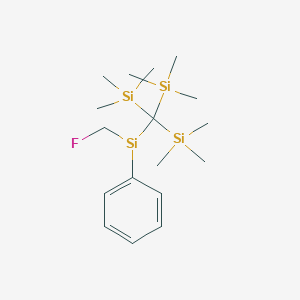
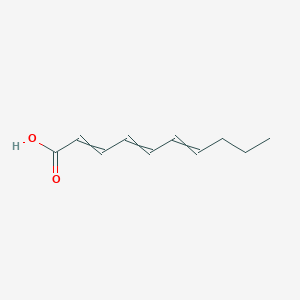
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)
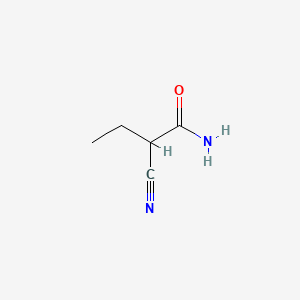

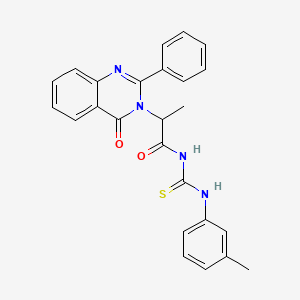
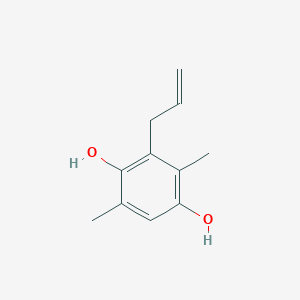
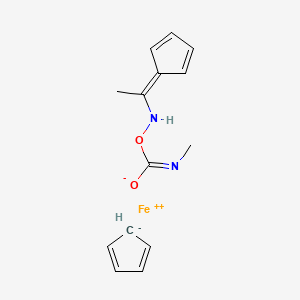
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
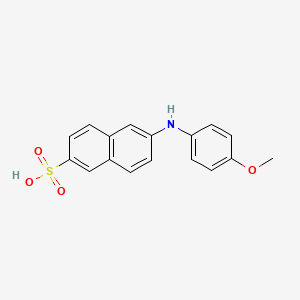
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
